7-Oxokaurenolide
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Overview
Description
7-Oxokaurenolide is a natural product that has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications. It is a lactone derivative that has been isolated from various sources, including marine sponges, fungi, and plants. The compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Scientific Research Applications
Anti-Asthmatic Effects
7-Oxokaurenolide, as a diterpene acid isolated from Aralia cordata root, demonstrates potential anti-asthmatic effects. This compound has been studied for its ability to inhibit specific airway resistance in IgE-mediated asthma models in guinea pigs. 7-Oxokaurenolide effectively reduces inflammation, pain, and spasm, aligning with its traditional use in Korean medicine. Its action is characterized by dose-dependent anti-asthmatic effects, suppressing recruitment of eosinophils and neutrophils, and inhibiting the release of histamine and other chemical mediators in the bronchoalveolar lavage fluid (BALF) (Cho et al., 2010).
NF-κB-mediated Anti-Inflammatory Activity
7-Oxokaurenolide exhibits significant anti-inflammatory activity through NF-κB inhibition. Studies have shown that it suppresses pro-inflammatory cytokines in various animal models. Microarray-based gene expression studies revealed that this compound inhibits multiple inflammatory pathways, particularly by inhibiting NF-κB related transcripts. This was further validated in clinical settings using freshly isolated synovial cells from rheumatoid arthritis patients, demonstrating its potential in treating inflammatory diseases (Fonseca et al., 2011).
properties
CAS RN |
19794-40-2 |
---|---|
Product Name |
7-Oxokaurenolide |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1S,2S,5R,8R,10R,13R,17S)-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-9,12-dione |
InChI |
InChI=1S/C20H26O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-15H,1,4-10H2,2-3H3/t12-,13+,14-,15+,18+,19-,20+/m1/s1 |
InChI Key |
VCCKBMBRVGBEIV-UFUZVNNQSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H](C(=O)[C@]45[C@H]2CC[C@H](C4)C(=C)C5)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C |
Canonical SMILES |
CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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